N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine

Vue d'ensemble

Description

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine (NAHBC) is a sulfur-containing compound derived from L-cysteine, notable for its potential biological activities and applications in medicinal chemistry. This article provides a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

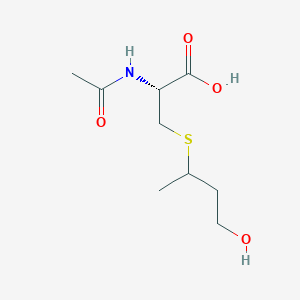

NAHBC has the molecular formula C₉H₁₅NO₃S and a molecular weight of approximately 235.3 g/mol. Its structure features an acetyl group attached to the nitrogen of cysteine and a 4-hydroxybutan-2-yl group linked to the sulfur atom. This unique configuration contributes to its distinct biological properties compared to other cysteine derivatives.

Biological Activities

NAHBC exhibits several significant biological activities:

- Antioxidant Activity : Similar to N-acetylcysteine (NAC), NAHBC may enhance intracellular glutathione levels, which is crucial for combating oxidative stress. NAC is known for its ability to donate electrons and neutralize reactive oxygen species (ROS) .

- Detoxification : The compound's structure allows it to participate in detoxification processes, potentially aiding in the removal of harmful metabolites from the body.

- Cytotoxicity : Preliminary studies suggest that NAHBC may exhibit cytotoxic effects against certain cancer cell lines, similar to other cysteine derivatives that have shown promise in cancer treatment .

The biological activities of NAHBC can be attributed to several mechanisms:

- Glutathione Modulation : The compound may increase the levels of glutathione, enhancing cellular defenses against oxidative damage.

- Electrophilic Reactions : NAHBC can act as a nucleophile, reacting with electrophiles in biological systems to mitigate damage caused by reactive species .

- Protein Binding : Studies indicate that compounds like NAC can covalently bind to proteins, altering their function and potentially leading to therapeutic effects .

Synthesis Methods

The synthesis of NAHBC typically involves modifying existing cysteine derivatives to introduce the hydroxybutane structure. Various synthetic pathways have been explored, including thia-Michael addition reactions involving naphthoquinones .

Case Studies and Research Findings

Recent research has highlighted NAHBC's potential applications:

- Cancer Treatment : In vitro studies have demonstrated that NAHBC can induce ROS generation in cancer cells, leading to increased cell death rates. For instance, compounds similar to NAHBC have shown effective cytotoxicity against HeLa cells, suggesting that NAHBC could be further investigated as an antitumor agent .

- Tobacco Exposure Biomarker : Research has indicated that metabolites related to NAHBC may serve as biomarkers for tobacco exposure, providing insights into the biochemical effects of smoking on human health .

Comparative Analysis with Other Compounds

To better understand the unique properties of NAHBC, a comparison with related compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetyl-L-cysteine | Contains an acetyl group on L-cysteine | Widely used as a mucolytic agent |

| S-(4-Hydroxybutan-2-yl)-L-cysteine | Lacks the acetyl group | Functions primarily as an antioxidant |

| N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | Similar acetylation but different hydroxy groups | Investigated for its role in metabolic pathways |

| N-acetylcysteine | A simpler structure with significant therapeutic use | Known for replenishing glutathione levels |

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine has been studied for its antioxidant and detoxifying properties, making it a candidate for various pharmaceutical applications:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Detoxification : It may play a role in detoxifying harmful substances, potentially aiding in the treatment of conditions caused by environmental toxins.

Case Study: Antioxidant Efficacy

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related disorders.

Toxicological Research

Research has indicated that this compound can serve as a biomarker for exposure to certain environmental pollutants, particularly those related to tobacco smoke.

-

Biomarker for Smoking Exposure : This compound has been identified in urine samples of smokers, indicating its utility as a biomarker for assessing exposure to harmful tobacco constituents .

Urine Sample Analysis Concentration (μg/g creatinine) Sample 01 1924.33 Sample 02 2543.66 Sample 03 2675.10 Sample 04 2860.00

Case Study: Smoking Cessation

In a longitudinal study involving smokers transitioning to vaping, levels of this compound were monitored to evaluate changes in exposure levels. Results indicated a significant decrease in concentration post-transition, highlighting its potential as a monitoring tool for smoking cessation efforts .

Future Directions and Research Opportunities

The applications of this compound warrant further investigation:

- Clinical Trials : More extensive clinical trials are necessary to establish its efficacy and safety profile in humans.

- Mechanistic Studies : Understanding the underlying mechanisms of its antioxidant and detoxifying properties could enhance its therapeutic potential.

- Environmental Monitoring : Its role as a biomarker could be expanded to monitor exposure to other environmental toxins beyond tobacco.

Propriétés

IUPAC Name |

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRLJESZWULTTQ-XDKWHASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCO)SC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675528 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33164-64-6 | |

| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine in the context of the research paper?

A: The research paper investigates potential biomarkers in urine that can differentiate between smokers, non-smokers, and vapers. this compound was identified as a potential biomarker for e-cigarette use, as its levels were significantly elevated in the urine of e-cigarette users compared to non-smokers. []

Q2: Does the research paper provide further details about the properties or mechanisms of action of this compound?

A: While the paper highlights the presence and potential significance of this compound as a biomarker for vaping, it primarily focuses on identifying potential biomarkers through metabolomics analysis. The paper does not delve into the detailed properties, mechanisms of action, or metabolic pathways associated with this compound. Further research is needed to elucidate these aspects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.